

Application of Xenon-131 in ion thrusters for spacecraft propulsion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-131

Cat. No.: B1250047

[Get Quote](#)

Application Notes and Protocols for Xenon-131 in Ion Thrusters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Xenon-131** as a propellant in ion thrusters for spacecraft propulsion. This document includes key performance data, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and further research in this area. While most applications utilize naturally occurring xenon, which is a mixture of isotopes, the data presented here for xenon is a close approximation for the performance of pure **Xenon-131**, as it is one of the most abundant stable isotopes.

Introduction to Xenon-131 in Ion Propulsion

Ion thrusters are a highly efficient form of electric propulsion for spacecraft. They generate thrust by accelerating ions to high velocities.^[1] Xenon is the most commonly used propellant for these thrusters due to a combination of favorable characteristics.^[2]

Key Advantages of Xenon:

- High Atomic Mass: Xenon has a high atomic mass (approximately 131.3 amu for the naturally occurring mixture), which provides a greater thrust per ion compared to lighter

elements when accelerated to the same velocity.[3] This is advantageous as it increases the overall thrust of the engine.

- Low First Ionization Energy: Xenon has a relatively low first ionization energy (12.1 eV), which means less energy is required to strip an electron from its atoms to create the necessary ions. This contributes to the overall efficiency of the thruster.[2][4]
- Inert Nature: As a noble gas, xenon is chemically inert, meaning it does not react with the thruster components, thus preventing corrosion and extending the operational lifetime of the engine.[5]
- High Storage Density: Xenon can be stored at high densities, which is a critical factor for long-duration space missions where propellant volume is limited.[6]

While other propellants like krypton and argon are being considered as lower-cost alternatives, xenon, and by extension **Xenon-131**, remains a benchmark for performance in many applications.[7][8]

Quantitative Performance Data

The performance of an ion thruster is characterized by several key parameters, including thrust, specific impulse, and efficiency. The following tables summarize typical performance data for xenon-fueled ion thrusters, which can be considered representative for **Xenon-131**.

Table 1: Performance Characteristics of NASA's Evolutionary Xenon Thruster (NEXT)[9][10]

Parameter	Value
Power Range	0.54 - 6.9 kW
Specific Impulse (Isp)	> 4100 s
Maximum Thrust	> 230 mN
Propellant Throughput Capability	> 450 kg

Table 2: Performance Comparison of Xenon and Krypton in a Hall Thruster[6][7]

Propellant	Nominal Flow Rate (mg/s)	Nominal Discharge Current (A)	Thrust (mN)	Thruster Efficiency (%)
Xenon	5.54	4.5	82.1	44
Krypton	4.09	4.5	62.9	36

Table 3: General Operating Parameters for Xenon Ion Thrusters[1]

Parameter	Typical Range
Power Consumption	1 - 7 kW
Exhaust Velocity	20 - 50 km/s
Specific Impulse (Isp)	2000 - 5000 s
Thrust	25 - 250 mN
Propulsive Efficiency	65 - 80%

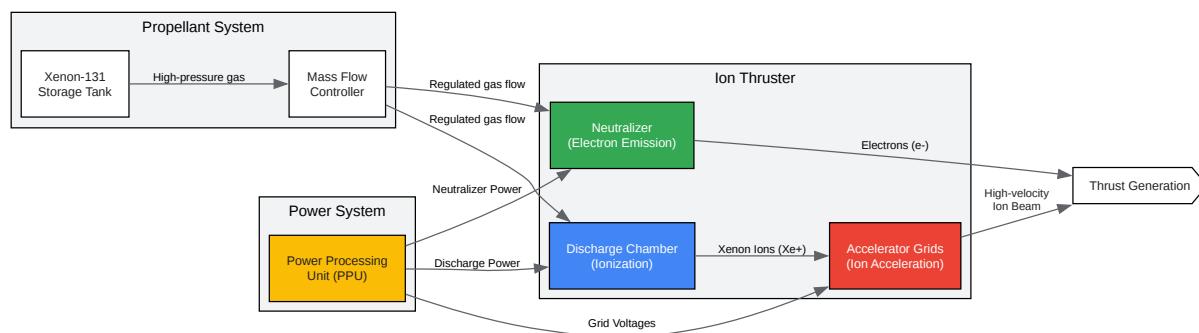
Experimental Protocols for Ion Thruster Testing

Testing ion thrusters with **Xenon-131** requires a specialized setup to simulate the space environment and accurately measure performance. The following protocol outlines the key steps and considerations for such an experiment.

Experimental Setup

- Vacuum Chamber: A large vacuum chamber is essential to minimize the influence of background gas on the thruster's operation and plume. The chamber should be capable of reaching and maintaining a high vacuum (typically $< 1 \times 10^{-5}$ Torr) during thruster operation. [7][8] The interior walls are often lined with graphite panels to reduce the back-sputtering of material.[11]
- Propellant Feed System: A high-purity **Xenon-131** source is connected to the thruster via a precision mass flow controller. The feed system must be capable of delivering a stable and controllable flow rate of the propellant to the thruster's discharge chamber and cathode.[12]

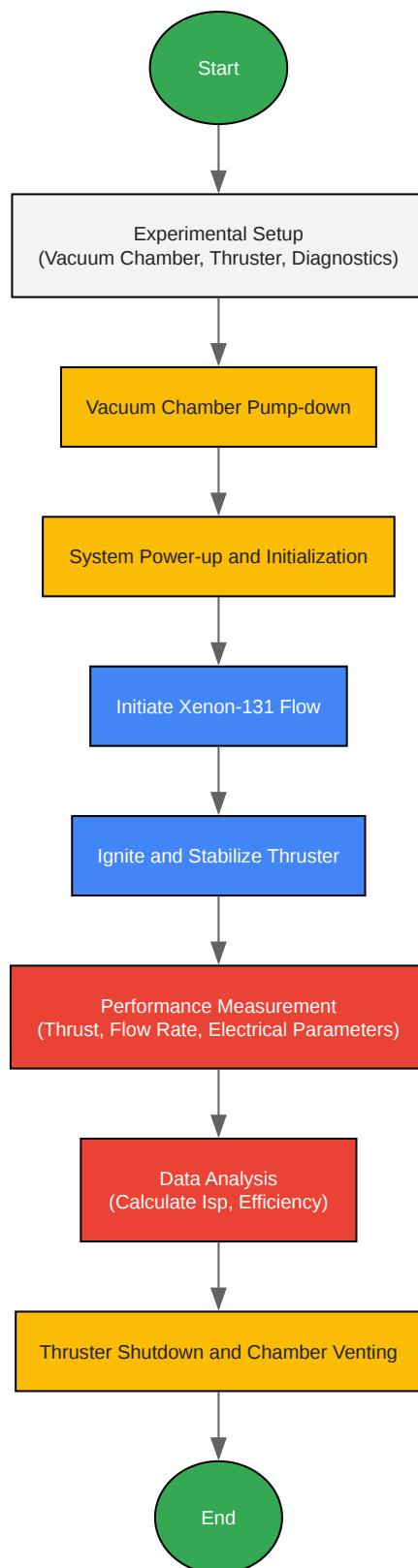
- Power Processing Unit (PPU): A PPU provides the necessary electrical power to the thruster, including the voltages and currents for the discharge, accelerator grids, and neutralizer.
- Thrust Stand: A sensitive thrust stand is used to directly measure the small thrust produced by the ion thruster. This is often an inverted pendulum or torsional balance design.[13]
- Diagnostic Equipment: A suite of diagnostic tools is required to characterize the ion beam and plasma properties. This may include:
 - Faraday Probes: To measure the ion current density distribution in the plume.[13]
 - Retarding Potential Analyzer (RPA): To measure the ion energy distribution.
 - Langmuir Probes: To measure plasma density, electron temperature, and plasma potential.
 - Laser-Induced Fluorescence (LIF): To measure ion velocity and density without disturbing the plasma flow.[14]


Experimental Procedure

- Chamber Pump-down: The vacuum chamber is evacuated to the required base pressure.
- System Power-up and Initialization: The PPU, diagnostic equipment, and data acquisition systems are powered on and initialized.
- Propellant Flow Initiation: **Xenon-131** is introduced into the thruster at a predetermined flow rate.
- Thruster Ignition and Stabilization: The thruster is ignited by applying the appropriate voltages to the electrodes. The thruster is allowed to operate for a period to reach thermal and electrical stability.
- Performance Measurement: Once the thruster is stable, the following parameters are measured at various operating conditions (i.e., different power levels and flow rates):
 - Thrust

- Propellant mass flow rate
- Voltages and currents for all power supplies
- Ion beam current and current density profile
- Ion energy distribution
- Data Analysis: The collected data is used to calculate key performance metrics:
 - Specific Impulse (Isp): A measure of the thruster's propellant efficiency, calculated from the thrust and mass flow rate.
 - Thruster Efficiency: The ratio of the kinetic power of the exhaust beam to the input electrical power.
- Thruster Shutdown and Chamber Venting: The thruster is powered down, the propellant flow is stopped, and the vacuum chamber is vented back to atmospheric pressure.

Diagrams


Logical Workflow of a Gridded Ion Thruster

[Click to download full resolution via product page](#)

Caption: Logical workflow of a gridded ion thruster using **Xenon-131**.

Experimental Workflow for Ion Thruster Performance Characterization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing ion thruster performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ion thruster - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. forum.nasaspacesflight.com [forum.nasaspacesflight.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electricrocket.org [electricrocket.org]
- 8. electricrocket.org [electricrocket.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. discovery.larc.nasa.gov [discovery.larc.nasa.gov]
- 11. electricrocket.org [electricrocket.org]
- 12. richard.hofer.com [richard.hofer.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ep2.uc3m.es [ep2.uc3m.es]
- To cite this document: BenchChem. [Application of Xenon-131 in ion thrusters for spacecraft propulsion]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1250047#application-of-xenon-131-in-ion-thrusters-for-spacecraft-propulsion>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com